2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid

Antibacterial drug discovery Quinazolinone SAR Positional isomer pharmacology

2-(4-Oxo-3,4-dihydroquinazolin-3-yl)benzoic acid (CAS 25380-15-8) is a hybrid heterocyclic small molecule composed of a quinazolin-4(3H)-one core N-linked at the 3-position to the ortho position of benzoic acid (C₁₅H₁₀N₂O₃, MW 266.25 g/mol). It belongs to the quinazolinone family, a privileged scaffold in medicinal chemistry known for antibacterial, anticancer, anti-inflammatory and anticonvulsant activities.

Molecular Formula C15H10N2O3
Molecular Weight 266.256
CAS No. 25380-15-8
Cat. No. B2720083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid
CAS25380-15-8
Molecular FormulaC15H10N2O3
Molecular Weight266.256
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C15H10N2O3/c18-14-10-5-1-3-7-12(10)16-9-17(14)13-8-4-2-6-11(13)15(19)20/h1-9H,(H,19,20)
InChIKeyDLLDDNSULBLDMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Oxo-3,4-dihydroquinazolin-3-yl)benzoic Acid (CAS 25380-15-8) – Core Identity and Procurement-Relevant Classification


2-(4-Oxo-3,4-dihydroquinazolin-3-yl)benzoic acid (CAS 25380-15-8) is a hybrid heterocyclic small molecule composed of a quinazolin-4(3H)-one core N-linked at the 3-position to the ortho position of benzoic acid (C₁₅H₁₀N₂O₃, MW 266.25 g/mol) [1]. It belongs to the quinazolinone family, a privileged scaffold in medicinal chemistry known for antibacterial, anticancer, anti-inflammatory and anticonvulsant activities [2]. The compound is both a natural product isolated from Isatis tinctoria (syn. Isatis indigotica) and a well-characterized synthetic building block accessible via microwave-assisted green synthesis in moderate yield [1][3][4].

Why 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)benzoic Acid Cannot Be Interchanged with Its 4-Substituted Positional Isomer or Other Quinazolinone-Benzoic Acid Analogs


Within the quinazolinone-benzoic acid chemotype, the position of the carboxylic acid substituent on the phenyl ring is a critical determinant of biological target engagement, synthetic utility, and physicochemical behaviour. The 2-substituted (ortho) isomer CAS 25380-15-8 is structurally distinct from the more extensively investigated 4-substituted (para) isomer (CAS 94242-54-3) and cannot be treated as a functional equivalent. The 4-substituted isomer has been characterized as a direct antibacterial agent with MIC values of 0.25–0.5 µg/mL against multidrug-resistant Staphylococcus aureus , while the 2-substituted isomer is predominantly employed as a versatile synthetic precursor for constructing fused and functionalized heterocyclic systems [1]. The ortho carboxylic acid geometry also influences intramolecular hydrogen bonding, conformational preferences, and metal-chelating capacity, all of which are absent in the para analog. Furthermore, the 2-substituted isomer is a naturally occurring constituent of Isatis tinctoria, adding value for natural product-based fragment and lead-discovery programs that the 4-substituted synthetic isomer cannot replicate [2].

Quantitative Differentiation Evidence for 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)benzoic Acid vs. Closest Analogs


Positional Isomer Differentiation: 2-(ortho)-COOH vs. 4-(para)-COOH Quinazolinone Benzoic Acid – Divergent Biological Roles

The 2-substituted (ortho) isomer (CAS 25380-15-8) and the 4-substituted (para) isomer (CAS 94242-54-3) share identical molecular formulae (C₁₅H₁₀N₂O₃; MW 266.25) but exhibit fundamentally different biological deployment. The para isomer has been directly optimized as a standalone antibacterial agent, with lead compounds achieving MIC values of 0.25–0.5 µg/mL against S. aureus including MRSA and VRSA strains, and a selectivity index (SI) >40 in Vero cells . In contrast, the ortho isomer is not reported as a direct antibacterial; its primary documented role is as a precursor building block (designated 'quinazolinylbenzoic acid 1') for synthesizing downstream heterocyclic libraries that subsequently demonstrate antimicrobial and antifungal activity [1]. This functional divergence means procurement for antibacterial screening mandates the para isomer, while procurement for diversity-oriented synthesis or medicinal chemistry library construction favours the ortho isomer.

Antibacterial drug discovery Quinazolinone SAR Positional isomer pharmacology

Natural Product Provenance: Isatis tinctoria-Derived vs. Wholly Synthetic Quinazolinone Benzoic Acids

2-(4-Oxo-3,4-dihydroquinazolin-3-yl)benzoic acid is a confirmed natural product isolated from Isatis tinctoria (woad), a plant with a long ethnopharmacological history [1][2]. This natural occurrence provides a unique procurement advantage over the 4-substituted isomer (CAS 94242-54-3) and fully synthetic analogs such as methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate (CAS not specified), which are exclusively synthetic entities with no reported natural origin [3]. For programs emphasizing natural product-inspired fragment libraries, the ortho isomer's botanical provenance supports intellectual property positioning and may align with regulatory preferences for naturally derived starting materials in lead optimization.

Natural product chemistry Isatis indigotica Fragment-based drug discovery

Synthetic Accessibility: Microwave-Assisted Green Synthesis Yield of the 2-Substituted Isomer

The target compound has been synthesized via a one-pot microwave-assisted reaction of anthranilic acid with trimethyl orthoformate in ethanol at 120 °C for 30 min, yielding the product in 35% after recrystallization from ethanol with a melting point of 295 °C [1]. This microwave protocol represents a greener alternative to conventional thermal methods reported earlier. While direct head-to-head yield comparisons with the 4-substituted isomer under identical conditions are absent from the literature, the 3-substituted quinazolinone series synthesized in the same study achieved yields ranging from 12% to 51%, positioning the target compound's 35% yield within the typical range for this compound class [1]. The methyl ester analog methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate is commercially available but its synthetic yields are not reported in the primary literature, limiting direct comparison [2].

Green chemistry synthesis Microwave-assisted organic synthesis Quinazolinone production

Predicted ADMET Profile: In Silico Absorption and Transporter Interaction Fingerprint

Computational ADMET profiling via admetSAR 2 predicts that 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid has a high probability of human intestinal absorption (94.08%), Caco-2 permeability (79.00%), blood-brain barrier penetration (82.50%), and human oral bioavailability (81.43%), with predicted mitochondrial subcellular localization (83.87%) [1]. It is predicted not to inhibit OATP2B1, MATE1, OCT2, or BSEP transporters but may inhibit OATP1B1 (94.96%) and OATP1B3 (93.94%), flagging potential hepatic transporter-mediated drug-drug interaction risk [1]. These predictions cannot be directly compared to the 4-substituted isomer in the absence of parallel admetSAR runs, but they provide a baseline for prioritizing this compound in early-stage fragment screening where favorable predicted oral absorption is a gatekeeper criterion.

ADMET prediction In silico pharmacokinetics Drug-likeness profiling

Precursor Versatility: Demonstrated Utility in Constructing Diverse Heterocyclic Libraries

In the work of El-Shenawy (2017), 'quinazolinylbenzoic acid 1'—structurally corresponding to 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid or its closely related derivative—was employed as the sole starting material to generate at least 16 distinct heterocyclic products (compounds 2–16) through sequential reactions with hydrazine hydrate, 3-nitrobenzaldehyde, acetyl acetone, ethyl acetoacetate, ammonium thiocyanate, and various amines [1]. This demonstrated versatility as a single-point precursor for divergent library synthesis is not documented for the 4-substituted isomer, which is typically optimized as a terminal bioactive scaffold rather than as a branching intermediate . The ability to access diverse chemotypes from a single commercially available building block reduces procurement complexity and inventory overhead in medicinal chemistry campaigns.

Heterocyclic synthesis Quinazolinone diversification Medicinal chemistry building blocks

Commercial Purity Benchmarking: Supplier-Reported Purity for Procurement Decision-Making

Commercially, 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid (CAS 25380-15-8) is available from multiple suppliers with reported standard purities of 95% (MACKLIN) and 98% (Bidepharm), with the latter offering batch-specific QC documentation including NMR, HPLC, and GC traces . In comparison, the 4-substituted positional isomer (CAS 94242-54-3) is listed at 95% purity by Enamine LLC [1]. The availability of 98% purity with documented batch analytics provides procurement scientists with a verifiable quality threshold that may be critical for applications requiring high-purity starting material, such as fragment-based crystallography or sensitive biological assays where impurities could confound results.

Compound procurement Purity specification Vendor comparison

Evidence-Backed Application Scenarios for 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)benzoic Acid


Divergent Heterocyclic Library Synthesis from a Single Quinazolinone-Benzoic Acid Precursor

Medicinal chemistry teams requiring a single, commercially available building block to generate a diverse array of quinazolinone-fused and quinazolinone-substituted heterocycles should prioritize CAS 25380-15-8. As demonstrated by El-Shenawy (2017), this compound (or its closely related acid derivative) served as the sole starting material to produce ≥16 distinct heterocyclic products including hydrazides, Schiff bases, pyrazoles, pyrimidines, and thiazolo-quinazolinones through sequential derivatization [1]. The documented 35% microwave-assisted synthetic yield also enables laboratories to prepare the precursor in-house if commercial supply is disrupted [2].

Natural Product Fragment-Based Screening Using an Isatis tinctoria-Derived Quinazolinone Scaffold

For fragment-based drug discovery (FBDD) programs emphasizing natural product-derived fragments, the ortho isomer offers a botanically validated starting point. Unlike the entirely synthetic 4-substituted isomer or the methyl ester analog, CAS 25380-15-8 is a confirmed constituent of Isatis tinctoria, a plant with documented ethnopharmacological use [1][2]. Its predicted ADMET profile—94.08% human intestinal absorption, 81.43% oral bioavailability—supports its suitability as a fragment hit with favorable drug-like properties . The compound's natural provenance may also strengthen intellectual property positioning for downstream lead series.

High-Purity Quinazolinone Intermediate for Crystallography and Biophysical Assays

Laboratories conducting X-ray crystallography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) that require a quinazolinone-benzoic acid scaffold with minimal impurity interference should procure the 98% purity grade (Bidepharm) with batch-specific NMR, HPLC, and GC analytical documentation [1]. The 3-percentage-point purity advantage over the standard 95% grade of the 4-substituted isomer (Enamine) [2] reduces the likelihood of impurity-driven false positives in fragment screens and ensures batch-to-batch consistency for reproducible biophysical measurements.

Green Chemistry Synthesis of Quinazolinone Scaffolds Under Microwave Irradiation

Process chemistry groups seeking to implement sustainable synthetic protocols for quinazolinone building blocks can adopt the published microwave-assisted one-pot method for CAS 25380-15-8. The protocol uses ethanol as solvent, avoids deep eutectic solvents or heavy metal catalysts, and achieves 35% isolated yield after simple recrystallization at 120 °C in 30 minutes [1]. This green chemistry route may serve as a benchmark when evaluating alternative synthetic approaches or when in-house GMP production of the building block is required.

Quote Request

Request a Quote for 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.